9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane
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Overview
Description
9-(But-2-en-1-yl)-9-borabicyclo[331]nonane is a boron-containing bicyclic compound It is part of the bicyclo[33
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the reaction of a boron-containing precursor with a suitable diene. One common method is the hydroboration of a butadiene derivative with a borane reagent, followed by cyclization to form the bicyclic structure. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Various boron-containing species.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological studies.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as hydroboration. The compound’s unique bicyclic structure also contributes to its reactivity and selectivity in different chemical processes.
Comparison with Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A similar bicyclic compound with an oxygen atom instead of boron.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Contains nitrogen atoms in the bicyclic structure.
Uniqueness: 9-(But-2-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to its oxygen or nitrogen analogs. This makes it particularly valuable in applications requiring boron chemistry, such as BNCT and advanced material synthesis.
Properties
CAS No. |
61967-28-0 |
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Molecular Formula |
C12H21B |
Molecular Weight |
176.11 g/mol |
IUPAC Name |
9-but-2-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C12H21B/c1-2-3-10-13-11-6-4-7-12(13)9-5-8-11/h2-3,11-12H,4-10H2,1H3 |
InChI Key |
FFNJAVUMXQMTEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CC=CC |
Origin of Product |
United States |
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